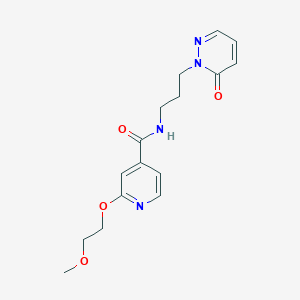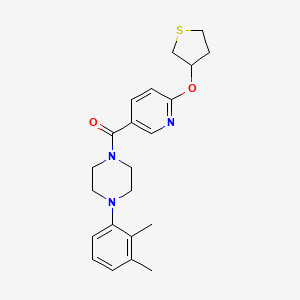
4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate, also known as methoxyphenyl sulfonate (MPS), is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a fluorescent probe for biological imaging. MPS has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive molecule for use in scientific research.
作用機序
The exact mechanism of action of MPS is not fully understood, but it is believed to involve the interaction of the sulfonate ester group with various cellular components. MPS has been found to bind to proteins and other molecules in cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
MPS has been found to exhibit a wide range of biochemical and physiological effects. In particular, MPS has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and gene expression. MPS has also been found to induce apoptosis, or programmed cell death, in certain types of cells.
実験室実験の利点と制限
One of the main advantages of MPS is its excellent fluorescence properties, which make it an ideal molecule for use in biological imaging studies. In addition, MPS has been found to be a highly effective reagent in organic synthesis, making it a valuable tool for synthetic chemists. However, there are also some limitations to the use of MPS in lab experiments. For example, MPS can be difficult to synthesize and purify, which can limit its availability for use in certain studies.
将来の方向性
There are many potential future directions for research on MPS. One area of interest is the development of new synthesis methods for MPS that are more efficient and cost-effective. In addition, there is ongoing research into the potential use of MPS as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, there is also interest in exploring the use of MPS as a tool for studying cellular signaling pathways and other biological processes.
合成法
MPS can be synthesized through a multistep reaction process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing MPS involves the reaction of 4-methoxyphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure MPS.
科学的研究の応用
MPS has been extensively studied for its potential use in various scientific applications. One of the most significant applications of MPS is its use as a fluorescent probe for biological imaging. MPS has been found to exhibit excellent fluorescence properties, making it an ideal molecule for use in fluorescence microscopy and other imaging techniques. In addition, MPS has also been used as a reagent in organic synthesis, where it has been found to be an effective catalyst for a variety of reactions.
特性
IUPAC Name |
(4-methoxyphenyl) 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S/c1-18-11-4-6-12(7-5-11)21-22(16,17)15-10-13(19-2)8-9-14(15)20-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTMOCCPOUIARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2870142.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2870143.png)
![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)

![6-fluoro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2870147.png)
![2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2870148.png)
![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)
![1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2870153.png)
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B2870154.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)